![molecular formula C6H14NO4P B14327041 N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine CAS No. 109739-17-5](/img/structure/B14327041.png)
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine is a chemical compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxy group, a phosphoryl group, and a glycine moiety, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine typically involves the reaction of glycine with isopropyl phosphite under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phosphoryl group can be reduced to a phosphine derivative.
Substitution: The glycine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted glycine derivatives.
Aplicaciones Científicas De Investigación
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine involves its interaction with specific molecular targets. The hydroxy and phosphoryl groups play a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. This compound can also modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[Hydroxy(methyl)phosphoryl]methyl}glycine
- N-{[Hydroxy(ethyl)phosphoryl]methyl}glycine
- N-{[Hydroxy(butan-2-yl)phosphoryl]methyl}glycine
Uniqueness
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
109739-17-5 |
|---|---|
Fórmula molecular |
C6H14NO4P |
Peso molecular |
195.15 g/mol |
Nombre IUPAC |
2-[[hydroxy(propan-2-yl)phosphoryl]methylamino]acetic acid |
InChI |
InChI=1S/C6H14NO4P/c1-5(2)12(10,11)4-7-3-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)(H,10,11) |
Clave InChI |
RNQZFQYLRYQJMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(=O)(CNCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


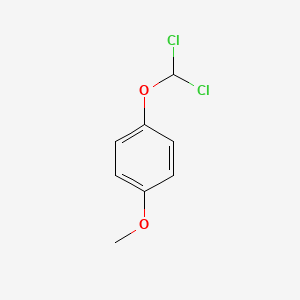
![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
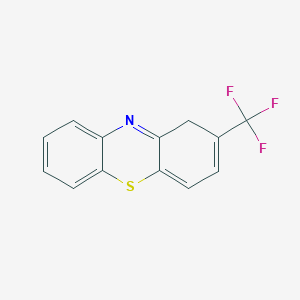
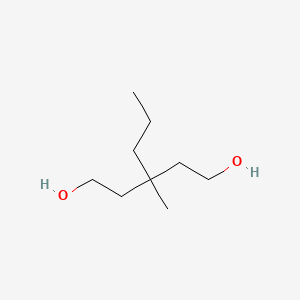
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)
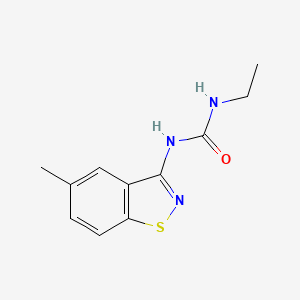
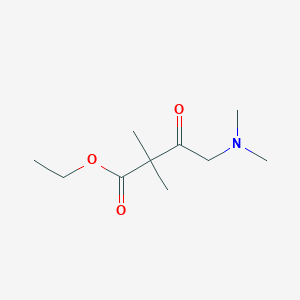


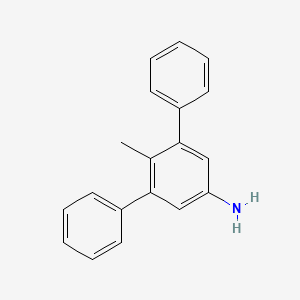

![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)

